Journal Name:Environmental Science & Policy
Journal ISSN:1462-9011
IF:6.424
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/601264/description#description
Year of Origin:1998
Publisher:Elsevier BV
Number of Articles Per Year:219
Publishing Cycle:Bimonthly
OA or Not:Not
Environmental Science & Policy ( IF 6.424 ) Pub Date: 2017-08-21 , DOI: 10.1039/C7AN01136A
N-Acetylcysteine (NAC) plays an important role in optimizing the protective ability of cells as well as in the treatment of some chronic clinical conditions. Unfortunately, current methods for determining NAC based on fluorescence assay strategies remain poorly investigated. In this study, a new fluorescence method for highly sensitive and selective detection of NAC was developed. The detection method employed the fluorescence (FL) signal of branched polyethylenimine-functionalized carbon dots (PEI-CDs) via an off–on mechanism. The detection system was based on the formation of cupric amine complexes by the reaction of Cu2+ ions with surface amino groups on PEI-CDs. The FL of PEI-CDs at 460.0 nm upon exciting at 360.0 nm was quenched as a result of electron transfer between the complexes and PEI-CDs. Upon addition of NAC to Cu2+-CD solution, electron transfer occurred from the mercapto group on NAC to Cu2+, leading to the formation of Cu+ species and the dissociation of cupric amine complexes. As a result, the FL signal of PEI-CDs was turned on since single excited electrons cannot be transferred from PEI-CDs to the cupric amine complexes. The detection limit of this method was 0.56 μM, while the linear response ranged from 5.56 μM to 277.8 μM.
Environmental Science & Policy ( IF 6.424 ) Pub Date: 2020-09-03 , DOI: 10.1039/D0AN01532F
The detection and identification of estrogen receptor alpha (ERα), one of the main biomarkers in breast cancer, is crucial for the clinical diagnosis and therapy of the disease. Here, we use a non-destructive approach for detecting and localising ERα expression at the single cell level using surface enhanced Raman spectroscopy (SERS) combined with functionalised gold nanoparticles (AuNPs). Antibody functionalised nanotags (ERα-AuNPs) showed excellent biocompatibility and enabled the spatial and temporal understanding of ERα location in breast cancer cell lines with different ERα expression status. Additionally, we developed an approach based on the percentage area of SERS response to qualitatively measure expression level in ERα positive (ERα+) breast cancer cells. Specifically, the calculation of relative SERS response demonstrated that MCF-7 cells (ERα+) exhibited higher nanotag accumulation resulting in a 4.2-times increase in SERS signal area in comparison to SKBR-3 cells (ERα−). These results confirmed the strong targeting effect of ERα-AuNPs towards the ERα receptor. The functionalised ERα-AuNP nanotags were also used to investigate the activity of fulvestrant, the first-in-class approved selective estrogen receptor degrader (SERD). SERS mapping confirmed that ERα degradation occurred after fulvestrant treatment since a weaker SERS signal, and hence accumulation of nanotags, was observed in MCF-7 cells treated with fulvestrant. Most importantly, a correlation coefficient of 0.9 between the SERS response and the ERα expression level, obtained by western blot, was calculated. These results confirmed the strong relationship between the two approaches and open up the possibilities of using SERS as a tool for the estimation of ERα expression levels, without the requirement of destructive and time-consuming techniques. Therefore, the potential of using SERS as a rapid and sensitive method to understand the activity of SERDs in breast cancer is demonstrated.
Environmental Science & Policy ( IF 6.424 ) Pub Date: 2020-05-25 , DOI: 10.1039/D0AN00405G
Breaking the pH limitation of the enzyme-like activity of nanomaterials is of great importance for extending their applications in environmental and biomedical fields. Herein, to mimic the role of histidine residues in horseradish peroxidase (HRP), adenosine 5′-triphosphate (ATP) is reported to improve the peroxidase-like activity of hollow Prussian blue nanocubes (hPBNCs). Due to the inherited porous structures, hPBNCs can expose all the binding sites as far as possible to ATP to significantly amplify their catalytic activity and broaden their applicable pH range up to pH 12. Introduction of ATP provides the possibility of realizing efficient catalytic reactions under alkaline conditions. Upon binding with hPBNCs, ATP can enhance the stability of hPBNCs, increase the affinities of the catalysts towards substrates and improve the conductivity of hPBNCs as well as change the decomposed product from H2O2. Moreover, on the basis of the different catalytic activities of hPBNCs towards ATP, adenosine 5′-diphosphate and adenosine 5′-monophosphate, hPBNCs–ATP is utilized to construct a novel colorimetric sensor for the detection of alkaline phosphatase (ALP) activity in biological fluids, which is significantly important for the clinical diagnosis of ALP-related diseases.
Environmental Science & Policy ( IF 6.424 ) Pub Date: 2009-08-20 , DOI: 10.1039/B909805D
A sensitive and selective electrochemical method for the determination of norepinephrine (NE) was developed by using a calix[4]arene crown-4 ether (CACE) film modified glassy carbon electrode (GCE). The fabrication of the CACE film and its electrocatalytic effect for electrochemical oxidation of NE were investigated by electrochemical impedance spectroscopy (EIS) and voltammetric methods. It was found that the electrochemical behavior of NE on the CACE film modified electrode depended on the film thickness of CACE. Based on the electrochemical data, the CACE film surface coverage (θ), the charge transfer number (z) and the amount of the surface-bound NE (Γ) were calculated. The effects of the experimental variables such as the solution pH and the applied potential were investigated for optimum analytical performance. Excellent linear relationships were obtained in two concentration ranges of NE: one was from 0.55 to 9.7 µM and the other was 9.7 to 230 µM. The detection limit (S/N = 3) of NE obtained by steady-state amperometry was 0.28 µM. The relative standard deviation (RSD) for 10 successive measurements of 0.05 mM NE was 2.2%. This method could be applied for the direct determination of NE in injection samples. In addition, effects of possible interferences (e.g.ascorbic acid, AA) were investigated. The present work provides an effective method for amperometric determination of NE by using a CACE modified electrode.
Environmental Science & Policy ( IF 6.424 ) Pub Date: , DOI: 10.1039/AN9467100541
The first page of this article is displayed as the abstract.
Environmental Science & Policy ( IF 6.424 ) Pub Date: , DOI: 10.1039/AN9729700474
An automated enzymic method is described for the determination of microgram amounts of oxalic acid. The acid is decarboxylated by a specific enzyme, oxalate decarboxylase (E.C.4.1.1.2), and the carbon dioxide evolved is measured colorimetrically in a modified Technicon AutoAnalyzer. The minimum detectable concentration of oxalic acid was about 5 µg per 100 ml. For serum it was necessary to remove protein first by ultrafiltration as it interfered with the recorder base-line readings. Phosphate and sulphate ions inhibited enzymic activity, which was allowed for by adding appropriate concentrations of these ions to the standard oxalate solutions used for calibration. The concentration of oxalic acid in normal human serum ultrafiltrates ranged from 80 to 140 µg per 100 ml (mean 118 µg per 100 ml). Similar values were observed for horse serum. The recovery of microgram amounts of oxalic acid added to serum averaged 110 per cent. The coefficient of variation of replicated determinations of oxalic acid was ±2 per cent. for aqueous solutions and ±5 per cent. for serum ultrafiltrates.
Environmental Science & Policy ( IF 6.424 ) Pub Date: 2012-05-31 , DOI: 10.1039/C2AN35249D
Full-dimensional computational fluid dynamics (CFD) simulations are presented for nano electrospray ionization (ESI) with various emitter designs. Our CFD electrohydrodynamic simulations are based on the Taylor–Melcher leaky-dielectric model, and the volume of fluid technique for tracking the fast-changing liquid–gas interface. The numerical method is first validated for a conventional 20 μm inner diameter capillary emitter. The impact of ESI voltage, flow rate, emitter tapering, surface hydrophobicity, and fluid conductivity on the nano-ESI behavior are thoroughly investigated and compared with experiments. Multi-electrospray is further simulated with 2-hole and 3-hole emitters with the latter having a linear or triangular hole arrangement. The simulations predict multi-electrospray behavior in good agreement with laboratory observations.
Environmental Science & Policy ( IF 6.424 ) Pub Date: 2008-03-31 , DOI: 10.1039/B801031E
We report on the successful application of the recently introduced atmospheric pressure laser ionization (APLI) method as a novel tool for the analysis of crude oil and its components. Using Fourier transform ion cyclotron resonance mass spectrometry, unambiguous determination of key compounds in this complex matrix with unprecedented sensitivity is presented.
Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometry
Environmental Science & Policy ( IF 6.424 ) Pub Date: 2013-04-30 , DOI: 10.1039/C3AN36896C
After over a century, fingerprints are still one of the most powerful means of biometric identification. The conventional forensic workflow for suspect identification consists of (i) recovering latent marks from crime scenes using the appropriate enhancement technique and (ii) obtaining an image of the mark to compare either against known suspect prints and/or to search in a Fingerprint Database. The suspect is identified through matching the ridge pattern and local characteristics of the ridge pattern (minutiae). However successful, there are a number of scenarios in which this process may fail; they include the recovery of partial, distorted or smudged marks, poor quality of the image resulting from inadequacy of the enhancement technique applied, extensive scarring/abrasion of the fingertips or absence of suspect's fingerprint records in the database. In all of these instances it would be very desirable to have a technology able to provide additional information from a fingermark exploiting its endogenous and exogenous chemical content. This opportunity could potentially provide new investigative leads, especially when the fingermark comparison and match process fails. We have demonstrated that Matrix Assisted Laser Desorption Ionisation Mass Spectrometry and Mass Spectrometry Imaging (MALDI MSI) can provide multiple images of the same fingermark in one analysis simultaneous with additional intelligence. Here, a review on the pioneering use and development of MALDI MSI for the analysis of latent fingermarks is presented along with the latest achievements on the forensic intelligence retrievable.
Environmental Science & Policy ( IF 6.424 ) Pub Date: 2015-09-14 , DOI: 10.1039/C5AN01467K
Carbon nanomaterials are advantageous as electrodes for neurotransmitter detection, but the difficulty of nanomaterials deposition on electrode substrates limits the reproducibility and future applications. In this study, we used plasma enhanced chemical vapor deposition (PECVD) to directly grow a thin layer of carbon nanospikes (CNS) on cylindrical metal substrates. No catalyst is required and the CNS surface coverage is uniform over the cylindrical metal substrate. The CNS growth was characterized on several metallic substrates including tantalum, niobium, palladium, and nickel wires. Using fast-scan cyclic voltammetry (FSCV), bare metal wires could not detect 1 μM dopamine while carbon nanospike coated wires could. The highest sensitivity and optimized S/N ratio was recorded from carbon nanospike-tantalum (CNS-Ta) microwires grown for 7.5 minutes, which had a LOD of 8 ± 2 nM for dopamine with FSCV. CNS-Ta microelectrodes were more reversible and had a smaller ΔEp for dopamine than carbon-fiber microelectrodes, suggesting faster electron transfer kinetics. The kinetics of dopamine redox were adsorption controlled at CNS-Ta microelectrodes and repeated electrochemical measurements displayed stability for up to ten hours in vitro and over a ten day period as well. The oxidation potential was significantly different for ascorbic acid and uric acid compared to dopamine. Growing carbon nanospikes on metal wires is a promising method to produce uniformly-coated, carbon nanostructured cylindrical microelectrodes for sensitive dopamine detection.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
环境科学与生态学2区 | ENVIRONMENTAL SCIENCES 环境科学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.00 | 79 | Science Citation Index Expanded | Not |
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